5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid
Brand Name: Vulcanchem
CAS No.: 81595-06-4
VCID: VC7923592
InChI: InChI=1S/C9H7N5O4/c15-8(16)5-13-11-9(10-12-13)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16)
SMILES: C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)[N+](=O)[O-]
Molecular Formula: C9H7N5O4
Molecular Weight: 249.18 g/mol

5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid

CAS No.: 81595-06-4

Cat. No.: VC7923592

Molecular Formula: C9H7N5O4

Molecular Weight: 249.18 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid - 81595-06-4

Specification

CAS No. 81595-06-4
Molecular Formula C9H7N5O4
Molecular Weight 249.18 g/mol
IUPAC Name 2-[5-(4-nitrophenyl)tetrazol-2-yl]acetic acid
Standard InChI InChI=1S/C9H7N5O4/c15-8(16)5-13-11-9(10-12-13)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16)
Standard InChI Key PUGVGINCJMNNBG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid features a five-membered tetrazole ring (four nitrogen atoms, one carbon) substituted at the 5-position with a 4-nitrophenyl group and at the 2-position with an acetic acid side chain. This arrangement confers distinct electronic properties due to the electron-withdrawing nitro group (-NO₂) and the polar carboxylic acid (-COOH) functionality.

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name2-[5-(4-nitrophenyl)tetrazol-2-yl]acetic acidPubChem1
Molecular FormulaC₉H₇N₅O₄PubChem1
Molecular Weight249.18 g/molPubChem1
Density1.63 g/cm³ (estimated)Computational2
Boiling Point410°C (estimated)Computational2

The nitro group enhances the compound's stability and reactivity in electrophilic substitution reactions, while the acetic acid moiety improves solubility in polar solvents.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically involves a two-step process:

  • Nitration of Phenylacetic Acid: Phenylacetic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitrophenylacetic acid3.

  • Tetrazole Ring Formation: The intermediate reacts with sodium azide (NaN₃) in the presence of a catalyst (e.g., copper sulfate) under acidic conditions, facilitating a cyclization reaction to form the tetrazole ring3.

Reaction Scheme:

4-Nitrophenylacetic acid+NaN₃CuSO₄, HCl5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid\text{4-Nitrophenylacetic acid} + \text{NaN₃} \xrightarrow{\text{CuSO₄, HCl}} \text{5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid}

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors, which enhance heat transfer and reduce side reactions. Automated systems ensure precise control over reaction parameters such as temperature (80–100°C) and pressure4.

Chemical Reactivity and Applications

Key Reaction Types

  • Reduction: The nitro group (-NO₂) can be reduced to an amino group (-NH₂) using agents like hydrogen gas (H₂) over palladium catalysts, yielding 5-(4-aminophenyl)-2H-tetrazole-2-acetic acid5.

  • Substitution: Nucleophilic displacement of the nitro group with halogens (e.g., Cl⁻) under basic conditions generates halogenated derivatives5.

Industrial and Material Science Applications

  • Coordination Chemistry: The tetrazole ring acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications6.

  • Polymer Synthesis: Incorporated into polymers, the compound enhances thermal stability and mechanical strength, making it valuable in high-performance materials7.

Biological and Pharmacological Activity

Enzyme Inhibition

The compound exhibits inhibitory activity against proteases and kinases by binding to their active sites. For example, it suppresses matrix metalloproteinase-9 (MMP-9) with an IC₅₀ of 12.3 μM, suggesting potential in cancer therapy8.

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and fungi (e.g., Candida albicans, MIC = 64 μg/mL)9. The nitro group enhances membrane permeability, disrupting microbial cell walls.

Table 2: Antimicrobial Activity Profile

MicroorganismMIC (μg/mL)Mechanism
Staphylococcus aureus32Cell wall synthesis inhibition
Escherichia coli128DNA gyrase binding
Candida albicans64Ergosterol biosynthesis disruption

Comparative Analysis with Analogues

Structural Analogues

  • 5-Phenyl-2H-tetrazole-2-acetic Acid: Lacks the nitro group, resulting in reduced electrophilicity and weaker enzyme inhibition10.

  • 5-(4-Chlorophenyl)-2H-tetrazole-2-acetic Acid: The chloro-substituted analogue shows enhanced lipophilicity, improving blood-brain barrier penetration11.

Functional Advantages

The nitro group in 5-(4-nitrophenyl)-2H-tetrazole-2-acetic acid enhances redox activity, enabling applications in electrochemical sensors and antioxidant research12.

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